Source and Classification
(-)-3-Phenylpyrrolidin-3-ol, also known by its chemical identifier 49798-31-4, is an organic compound that belongs to the class of pyrrolidines. It features a phenyl group attached to the third carbon of the pyrrolidine ring and a hydroxyl group on the same carbon. The molecular formula for this compound is CHNO, indicating it contains ten carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom. This compound is significant in both synthetic organic chemistry and medicinal chemistry due to its unique structure and properties.
Methods and Technical Details
The synthesis of (-)-3-Phenylpyrrolidin-3-ol typically involves a multi-step process. One common method begins with the reaction of tert-butyl 3-oxopyrrolidine-1-carboxylate with phenylmagnesium bromide. This reaction is conducted in diethyl ether at low temperatures (approximately -20 degrees Celsius) under an inert nitrogen atmosphere. The intermediate formed, tert-butyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate, is subsequently treated with hydrochloric acid in dioxane to yield the final product.
In industrial settings, while specific large-scale production methods are not widely documented, they generally follow similar reaction conditions as those used in laboratory syntheses but are optimized for higher yield and purity.
Reactions and Technical Details
(-)-3-Phenylpyrrolidin-3-ol can undergo several chemical reactions due to its functional groups:
These reactions demonstrate the versatility of (-)-3-Phenylpyrrolidin-3-ol in synthetic organic chemistry.
Process and Data
The mechanism of action for (-)-3-Phenylpyrrolidin-3-ol involves its interaction with specific molecular targets such as enzymes and receptors within biological systems. The presence of both the phenyl group and hydroxyl group enhances its binding affinity and specificity towards these targets. This compound has been studied for its potential modulatory effects on various biochemical pathways, which could lead to therapeutic applications in medicine .
Research indicates that compounds similar to (-)-3-Phenylpyrrolidin-3-ol can act as inverse agonists for specific receptors, influencing cellular processes that may be beneficial in treating certain diseases .
Physical and Chemical Properties
(-)-3-Phenylpyrrolidin-3-ol exhibits several notable physical properties:
Chemical properties include:
Analytical techniques such as infrared spectroscopy (IR) can provide information about functional groups present, while mass spectrometry (MS) helps confirm molecular weight and structural integrity .
Scientific Uses
(-)-3-Phenylpyrrolidin-3-ol has several applications across various fields:
This compound's unique structural features make it a valuable asset in both academic research and industrial applications, highlighting its significance in modern chemistry.
The pyrrolidine ring represents a privileged scaffold in medicinal chemistry due to its versatile three-dimensional (3D) characteristics and capacity for stereochemical diversity. As a saturated five-membered nitrogen heterocycle, pyrrolidine derivatives exhibit enhanced sp³-hybridization compared to flat aromatic systems. This feature enables superior exploration of pharmacophore space, improved target selectivity, and optimized absorption, distribution, metabolism, and excretion (ADME) properties. The non-planar structure undergoes pseudorotation, allowing dynamic conformational coverage of diverse biological targets [1].
(-)-3-Phenylpyrrolidin-3-ol exemplifies these advantages through its defined stereocenter at the C3 position. The hydroxyl group provides a synthetic handle for derivatization, while the phenyl substituent enables hydrophobic interactions with target proteins. This stereochemical precision is pharmacologically critical, as evidenced by the substantial activity differences between enantiomers in receptor binding studies. For instance, the (R)-enantiomer of 3-phenylpyrrolidin-3-ol demonstrates significantly higher RORγt binding affinity compared to its (S)-counterpart—a distinction governed by enantioselective protein recognition [2] [5].
Table 1: Comparative Physicochemical Properties of Pyrrolidine Derivatives
Compound | logP | Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
---|---|---|---|---|
Pyrrolidine | 0.459 | 16.464 | 1.0 | 1.5 |
(-)-3-Phenylpyrrolidin-3-ol | 1.60* | 33.0* | 1.0 | 2.0 |
Pyrrole (aromatic) | 0.750 | 13.964 | 1.0 | 0.5 |
Note: *Calculated values based on structural analogs [1] [8]
(-)-3-Phenylpyrrolidin-3-ol derivatives function as potent and selective inverse agonists of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a nuclear receptor governing interleukin-17 (IL-17) production in T helper 17 (Th17) cells. Dysregulated IL-17 signaling underlies autoimmune pathologies including psoriasis, inflammatory bowel disease, and rheumatoid arthritis [2] [5].
Structural studies of phenyl (3-phenylpyrrolidin-3-yl)sulfone analogs reveal precise molecular recognition mechanisms. The sulfonyl group adopts a pseudoaxial orientation, positioning the 4-fluorophenyl moiety within a hydrophobic pocket formed by residues Met365, Val376, Phe378, Phe388, Ile400, and Phe401. This U-shaped conformation facilitates π-stacking with Phe388, while the pyrrolidine nitrogen's acyl substituents extend toward a polar region containing Arg364, Arg367, Tyr281, and Cys285. This vector enables critical hydrogen bonding interactions that enhance selectivity against related nuclear receptors like pregnane X receptor (PXR) and liver X receptors (LXRα/LXRβ) [2] [5].
Table 2: Biological Activity Profile of Optimized (-)-3-Phenylpyrrolidin-3-ol Derivatives
Compound | RORγt EC₅₀ (nM) | PXR EC₅₀ (nM) | LXRα Activity (% max) | IL-17 Inhibition (in vivo) |
---|---|---|---|---|
Lead Derivative | 55 ± 25 | 4930 | <10% at 7.5 μM | Dose-dependent (mouse model) |
Unoptimized | 2980 | 2000 | 100% | Not significant |
Pharmacodynamic validation demonstrates that orally administered optimized derivatives suppress IL-17 production in mouse models of inflammation. This translates to biologic-like efficacy in IL-23-induced acanthosis, confirming the therapeutic potential of stereochemically defined pyrrolidine scaffolds for immune disorders [2] [5].
Pyrrolidine-containing natural products have historically demonstrated diverse bioactivities, laying the foundation for synthetic derivatives. Notable examples include the antioxidant and anti-inflammatory alkaloid nicotine, the antimicrobial agent (R)-bgugaine, and the anticancer compound aegyptolidine A [1]. The structural evolution toward (-)-3-Phenylpyrrolidin-3-ol reflects three key phases:
Table 3: Historical Milestones in Pyrrolidine-Based Therapeutics
Time Period | Key Developments | Representative Agents |
---|---|---|
Pre-2000 | Isolation of bioactive pyrrolidine alkaloids | Nicotine, (R)-bgugaine |
2000–2015 | Catalytic asymmetric synthesis advancements | Proline-derived organocatalysts |
2015–Present | Structure-guided design for nuclear receptors | (-)-3-Phenylpyrrolidin-3-ol derivatives |
Modern synthetic routes to (-)-3-Phenylpyrrolidin-3-ol employ stereocontrolled strategies such as microbial transformation of 1-benzoylpyrrolidine or enzymatic resolution. Industrial-scale synthesis typically involves chiral pool approaches or asymmetric hydrogenation, ensuring high enantiomeric purity required for selective RORγt modulation [4] [8]. The compound’s progression from a structural motif to a targeted therapeutic scaffold underscores pyrrolidine’s enduring significance in medicinal chemistry.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1